2-Formyl-6-nitrobenzoic acid 2-Formyl-6-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17450017
InChI: InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(9(13)14)7(5)8(11)12/h1-4H,(H,11,12)
SMILES:
Molecular Formula: C8H5NO5
Molecular Weight: 195.13 g/mol

2-Formyl-6-nitrobenzoic acid

CAS No.:

Cat. No.: VC17450017

Molecular Formula: C8H5NO5

Molecular Weight: 195.13 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-6-nitrobenzoic acid -

Specification

Molecular Formula C8H5NO5
Molecular Weight 195.13 g/mol
IUPAC Name 2-formyl-6-nitrobenzoic acid
Standard InChI InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(9(13)14)7(5)8(11)12/h1-4H,(H,11,12)
Standard InChI Key YIXWDMDQFINFSJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Formyl-6-nitrobenzoic acid belongs to the class of nitrobenzoic acids, distinguished by a benzene ring substituted with a carboxylic acid group at position 1, a formyl group at position 2, and a nitro group at position 6 . The molecular structure (Fig. 1) imposes significant electronic effects: the nitro group’s strong electron-withdrawing nature deactivates the ring, while the formyl group introduces a reactive aldehyde functionality. This combination creates a polarized aromatic system amenable to nucleophilic substitution and condensation reactions.

Physicochemical Properties

Key physicochemical data for 2-formyl-6-nitrobenzoic acid are summarized in Table 1. While experimental values for melting and boiling points remain unreported in open literature , its density and solubility can be inferred from structurally analogous compounds. For instance, 2-formyl-5,6-dimethoxy-3-nitrobenzoic acid (CAS 74432-20-5), which shares a nitro and formyl substitution pattern, exhibits a density of 1.47 g/cm³ and a boiling point of 493.1°C . Such comparisons suggest that the nitro and formyl groups contribute to high thermal stability and moderate solubility in polar aprotic solvents.

Table 1: Physicochemical Properties of 2-Formyl-6-Nitrobenzoic Acid

PropertyValueSource
Molecular FormulaC8H5NO5\text{C}_8\text{H}_5\text{NO}_5
Molecular Weight195.13 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis and Production Methods

Functional Group Interconversion

Reactivity and Applications

Condensation Reactions

The formyl group in 2-formyl-6-nitrobenzoic acid participates in condensation reactions, forming Schiff bases with amines. Such derivatives are valuable in coordination chemistry and pharmaceutical design. For example, Schiff bases derived from nitroaromatic aldehydes exhibit antimicrobial and antitumor activities, though specific studies on this compound are lacking .

Pharmaceutical Intermediate

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 2-formyl-6-nitrobenzoic acid is expected to show strong absorptions for the carboxylic acid O–H stretch (~2500-3000 cm⁻¹), aldehydic C=O stretch (~1700 cm⁻¹), and nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹). Comparable data for 2-formylbenzoic acid (CAS 119-67-5) confirm a C=O stretch at 1705 cm⁻¹ , suggesting similar behavior in the nitro-substituted analog.

Nuclear Magnetic Resonance

¹H NMR signals would include a singlet for the aldehyde proton (~10 ppm), a downfield-shifted aromatic proton adjacent to the nitro group (~8.5 ppm), and a broad peak for the carboxylic acid proton (~13 ppm). ¹³C NMR would resolve the carbonyl carbons (carboxylic acid: ~170 ppm; aldehyde: ~190 ppm) and nitro-bearing aromatic carbons (~150 ppm).

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